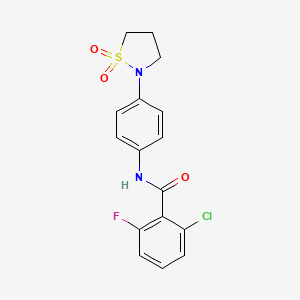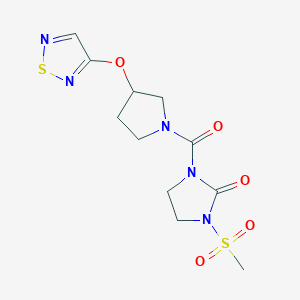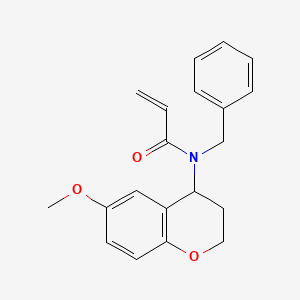
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that it may inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects against oxidative stress-induced cell death. Furthermore, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide in lab experiments is its potential as a cytotoxic agent against various cancer cell lines. It has also been shown to have neuroprotective and anti-inflammatory properties, which may have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and facilitate the development of more potent analogs.
Synthesemethoden
The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting amide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells. Furthermore, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-20(22)21(14-15-7-5-4-6-8-15)18-11-12-24-19-10-9-16(23-2)13-17(18)19/h3-10,13,18H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOLBYLPSGDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

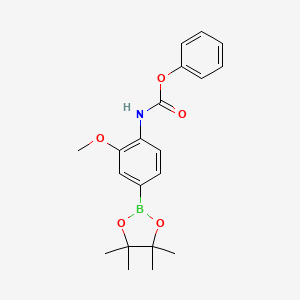
![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
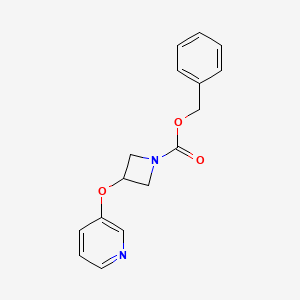
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)
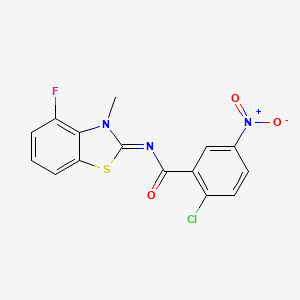
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
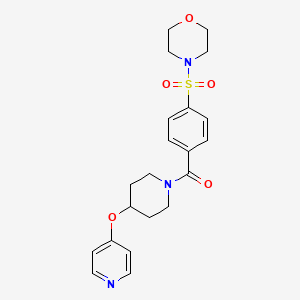
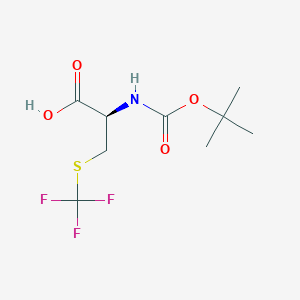
![N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2621963.png)
